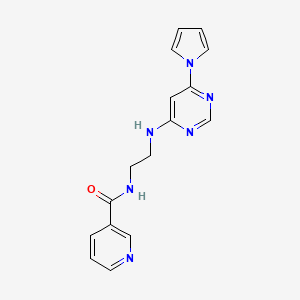

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

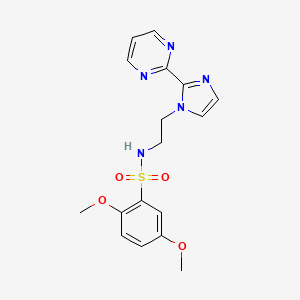

“N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide” is a compound that contains a pyrimidine ring, which is found in many important natural and synthetic biologically active compounds . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Scientific Research Applications

Antiviral Therapeutics

Compounds containing five-membered heteroaryl amines, which are present in the structure of our compound, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that our compound could potentially be used in the development of antiviral therapeutics .

Anti-fibrosis Activity

Some compounds similar to our compound have displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This indicates that our compound could potentially be used in the treatment of fibrotic diseases .

Inhibition of Histone Demethylases

“N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide”, also known as GSK J4, which has a similar structure to our compound, is a potent inhibitor of Jumonji domain-containing protein D3 (JMJD3) and ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX) histone demethylases. This suggests that our compound could potentially be used in the regulation of gene expression through the inhibition of histone demethylases.

Synthesis of Novel Compounds

The structure of our compound suggests that it could be used as a building block in the synthesis of novel compounds with potential therapeutic applications .

Mechanism of Action

Target of Action

The compound, also known as N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)pyridine-3-carboxamide, primarily targets kinase enzymes . These enzymes play a crucial role in cellular signaling, promoting cell proliferation and survival .

Mode of Action

The compound interacts with its targets by inhibiting their activity . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes , with IC50 values in the nanomolar range . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . By inhibiting key enzymes in this pathway, the compound can disrupt these processes and induce cell cycle arrest .

Result of Action

The compound’s action results in cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2 . These changes at the molecular and cellular level contribute to the compound’s cytotoxic effects .

properties

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-16(13-4-3-5-17-11-13)19-7-6-18-14-10-15(21-12-20-14)22-8-1-2-9-22/h1-5,8-12H,6-7H2,(H,19,23)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDSQSOPZDDOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/no-structure.png)

![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2987961.png)

![3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2987964.png)

![3-{4-Amino-3-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2987972.png)

![2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2987974.png)